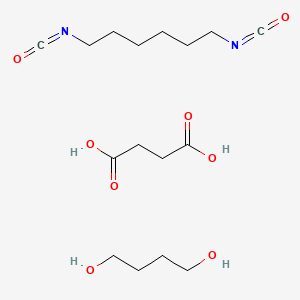

Butanedioic acid;butane-1,4-diol;1,6-diisocyanatohexane

Descripción general

Descripción

Butanedioic acid; butane-1,4-diol; 1,6-diisocyanatohexane is a compound formed by the combination of three distinct chemical entities: butanedioic acid, butane-1,4-diol, and 1,6-diisocyanatohexane. Each of these components contributes unique properties to the compound, making it valuable in various industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

-

Butanedioic Acid: : Butanedioic acid, also known as succinic acid, can be synthesized through the hydrogenation of maleic acid or maleic anhydride. The reaction typically involves the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures.

-

Butane-1,4-diol: : Butane-1,4-diol can be produced through several methods, including the Reppe process, which involves the reaction of acetylene with formaldehyde. Another method involves the hydrogenation of maleic anhydride to produce butane-1,4-diol.

-

1,6-Diisocyanatohexane: : 1,6-Diisocyanatohexane is typically synthesized through the phosgenation of hexamethylene diamine. This process involves the reaction of hexamethylene diamine with phosgene gas to produce 1,6-diisocyanatohexane.

Industrial Production Methods

Butanedioic Acid: Industrial production of butanedioic acid often involves the fermentation of renewable feedstocks such as glucose using microorganisms like Escherichia coli or Corynebacterium glutamicum.

Butane-1,4-diol: Industrially, butane-1,4-diol is produced through the hydrogenation of maleic anhydride or succinic acid using catalysts such as copper chromite.

1,6-Diisocyanatohexane: The industrial production of 1,6-diisocyanatohexane involves the phosgenation of hexamethylene diamine in the presence of solvents like chlorobenzene.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : Butane-1,4-diol can undergo oxidation to form butanedioic acid. This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Reduction: : Butanedioic acid can be reduced to butane-1,4-diol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Substitution: : 1,6-Diisocyanatohexane can undergo nucleophilic substitution reactions with alcohols or amines to form urethanes or ureas, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alcohols, amines

Major Products Formed

Oxidation: Butanedioic acid

Reduction: Butane-1,4-diol

Substitution: Urethanes, ureas

Aplicaciones Científicas De Investigación

Chemical Background

- Butanedioic Acid : A dicarboxylic acid used as a building block in the synthesis of various polymers and as an intermediate in organic synthesis.

- Butane-1,4-Diol : A diol that serves as a precursor for polyurethanes and other polymers.

- 1,6-Diisocyanatohexane : A diisocyanate used primarily in the production of polyurethane elastomers.

Polymer Production

The combination of butanedioic acid, butane-1,4-diol, and 1,6-diisocyanatohexane is particularly significant in the synthesis of polyurethanes. These polymers exhibit excellent mechanical properties and chemical resistance.

Table 1: Properties of Polyurethanes Derived from Butanedioic Acid and Butane-1,4-Diol

| Property | Value |

|---|---|

| Tensile Strength | 30-50 MPa |

| Elongation at Break | 300-600% |

| Hardness (Shore A) | 70-90 |

| Glass Transition Temperature | -40 to -20 °C |

Source: Adapted from safety assessments and polymer studies .

Coatings and Adhesives

Polymers synthesized from these compounds are widely used in coatings due to their durability and resistance to environmental factors. For instance, polyurethane coatings provide excellent adhesion to various substrates and are utilized in automotive and industrial applications.

Case Study: Automotive Coatings

A study demonstrated that polyurethane coatings based on butanedioic acid and butane-1,4-diol exhibited superior scratch resistance compared to traditional coatings. This property is particularly beneficial for automotive finishes that require longevity under harsh conditions .

Biomedical Applications

The biocompatibility of polyurethanes derived from these compounds makes them suitable for medical applications such as drug delivery systems and tissue engineering scaffolds.

Table 2: Biomedical Applications of Polyurethanes

| Application | Description |

|---|---|

| Drug Delivery Systems | Controlled release formulations |

| Tissue Engineering Scaffolds | Support for cell growth |

| Catheters | Flexible tubing with low thrombogenicity |

Source: Research on biodegradable materials .

Food Packaging

Recently, the FDA has approved the use of certain polymers made from butanedioic acid in food contact applications due to their safety profile. This approval indicates a growing interest in sustainable packaging solutions derived from these compounds .

Safety Considerations

While the compounds themselves have beneficial applications, safety assessments are crucial due to the potential health risks associated with isocyanates. The Cosmetic Ingredient Review has noted that residual isocyanates must be minimized in consumer products to prevent respiratory issues .

Mecanismo De Acción

The mechanism of action of butanedioic acid; butane-1,4-diol; 1,6-diisocyanatohexane involves the interaction of its functional groups with various molecular targets. For example, the hydroxyl groups in butane-1,4-diol can form hydrogen bonds with other molecules, influencing their solubility and reactivity. The isocyanate groups in 1,6-diisocyanatohexane can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively. These reactions are crucial in the formation of polyurethanes, which have diverse applications in materials science and medicine.

Comparación Con Compuestos Similares

Similar Compounds

1,2-Butanediol: Similar to butane-1,4-diol but with hydroxyl groups on adjacent carbon atoms.

1,3-Butanediol: Similar to butane-1,4-diol but with hydroxyl groups on the first and third carbon atoms.

Hexamethylene diisocyanate: Similar to 1,6-diisocyanatohexane but with a different carbon chain length.

Uniqueness

Butane-1,4-diol: Unique due to its linear structure and the position of hydroxyl groups, making it suitable for the synthesis of polyurethanes and other polymers.

1,6-Diisocyanatohexane: Unique due to its ability to form long-chain polyurethanes with excellent mechanical properties and chemical resistance.

This compound’s combination of butanedioic acid, butane-1,4-diol, and 1,6-diisocyanatohexane results in a versatile material with applications across various scientific and industrial fields.

Actividad Biológica

The compound composed of butanedioic acid, butane-1,4-diol, and 1,6-diisocyanatohexane represents a class of polyurethanes that exhibit notable biological activities. These compounds are utilized in various applications including biomedical devices, drug delivery systems, and as materials in tissue engineering. Understanding their biological activity is essential for evaluating their safety and efficacy in these applications.

Chemical Composition and Properties

The compound is a copolymer formed from:

- Butanedioic acid (succinic acid): A dicarboxylic acid that contributes to the polymer's flexibility and biodegradability.

- Butane-1,4-diol : A diol that acts as a soft segment in the polymer, enhancing its mechanical properties.

- 1,6-Diisocyanatohexane : An isocyanate that serves as a hard segment, providing cross-linking and structural integrity to the polymer.

Biocompatibility

Research indicates that the copolymers formed from these monomers demonstrate good biocompatibility. In vitro studies have shown that cells exhibit favorable adhesion and proliferation on surfaces modified with these polymers. For instance, a study reported that polyurethane films derived from 1,4-butanediol and hexamethylene diisocyanate supported the growth of human fibroblasts effectively .

Toxicity Studies

Toxicological assessments reveal varying degrees of toxicity depending on the specific formulation and molecular weight of the polymer. The acute oral LD50 values for related polymers have been reported to exceed 2000 mg/kg in rats, indicating relatively low acute toxicity . However, exposure to isocyanates has been associated with respiratory issues such as asthma and hypersensitivity pneumonitis .

Case Study 1: Polyurethane Scaffolds for Tissue Engineering

A study investigated the use of polyurethane scaffolds made from butanedioic acid and butane-1,4-diol for tissue engineering applications. The scaffolds demonstrated excellent mechanical properties and biodegradability. In vivo tests showed that these scaffolds supported tissue regeneration in rat models without significant inflammatory responses .

Case Study 2: Drug Delivery Systems

Another research focused on developing drug delivery systems using copolymers formed from these monomers. The systems exhibited controlled release profiles for various therapeutic agents. In vitro release studies indicated that the degradation rate of the polymer could be tailored by modifying the ratio of soft to hard segments .

Synthesis Techniques

The synthesis of these copolymers typically involves polycondensation reactions or solvent-free methods using enzymatic catalysis. Recent advancements have shown that lipases can effectively catalyze the polymerization process under mild conditions, leading to high molecular weight products with desirable properties .

Degradation Studies

Biodegradability studies indicate that these polymers can be broken down by microbial action in soil or aquatic environments. The degradation products are non-toxic and can be assimilated by microbial communities, making them suitable for environmentally friendly applications .

Data Summary

| Property | Value |

|---|---|

| Oral LD50 (rat) | >2000 mg/kg |

| Inhalation LC50 (rat) | >1.99 mg/L |

| Cell Adhesion | High (supports fibroblast growth) |

| Biodegradation Rate | Moderate to high (microbial action) |

| Tissue Regeneration | Effective in vivo |

Propiedades

IUPAC Name |

butanedioic acid;butane-1,4-diol;1,6-diisocyanatohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.C4H6O4.C4H10O2/c11-7-9-5-3-1-2-4-6-10-8-12;5-3(6)1-2-4(7)8;5-3-1-2-4-6/h1-6H2;1-2H2,(H,5,6)(H,7,8);5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJQLLHZQMYHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=C=O)CCN=C=O.C(CCO)CO.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

143606-53-5 | |

| Record name | Butanedioic acid, polymer with 1,4-butanediol and 1,6-diisocyanatohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143606-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

376.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.